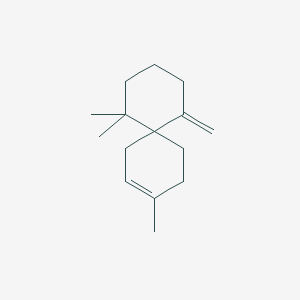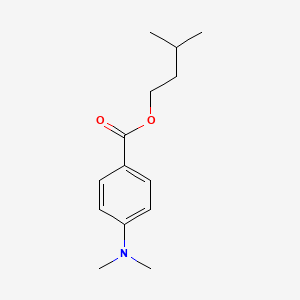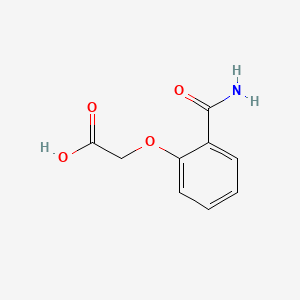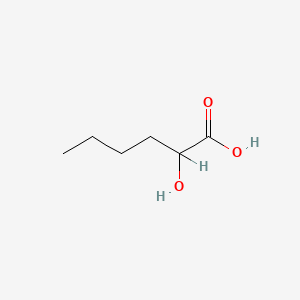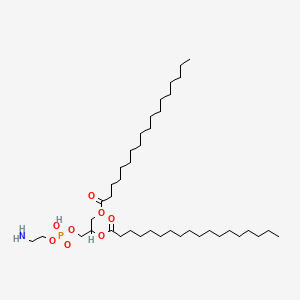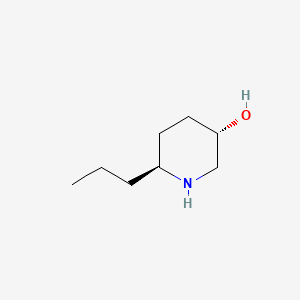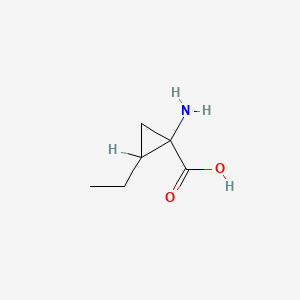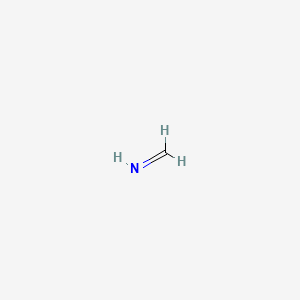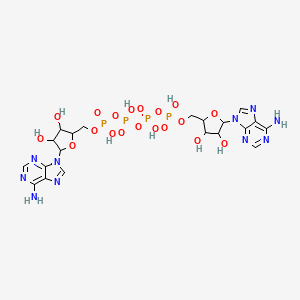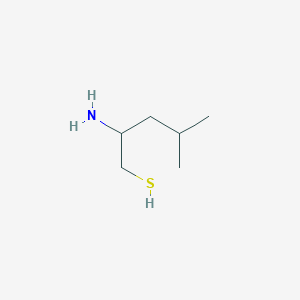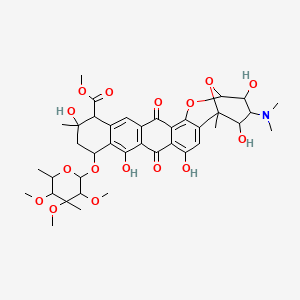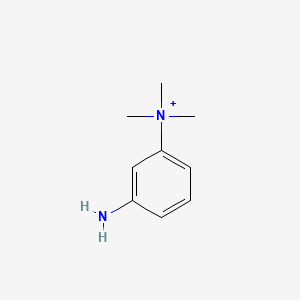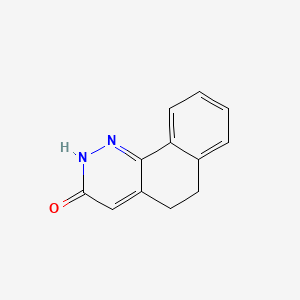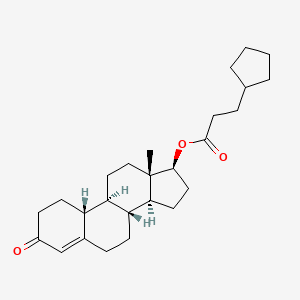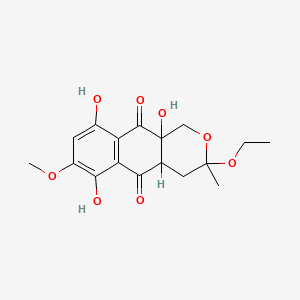
O-Ethylhydroxydihydrofusarubin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethylhydroxydihydrofusarubin is a complex organic compound belonging to the class of naphthopyran derivatives. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an ethoxy group, and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
The synthesis of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives typically involves the reaction of 2-(1-hydroxyalkyl)-1,4-naphthoquinones with pyrrolidino enamines in toluene. This reaction proceeds via a tandem conjugate addition-cyclization sequence, followed by the elimination of pyrrolidine . Another method involves the reaction of 2-hydroxymethyl-1,4-naphthoquinone with morpholino enamines, yielding 3-morpholino-3,4-dihydro-1H-naphtho(2,3-c)pyran-5,10-diones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1H-Naphtho(2,3-c)pyran-5,10-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Mecanismo De Acción
The mechanism of action of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives involves their interaction with molecular targets and pathways within biological systems. These compounds can act as inhibitors of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its structure .
Comparación Con Compuestos Similares
1H-Naphtho(2,3-c)pyran-5,10-dione derivatives can be compared with other naphthopyran derivatives, such as:
1H-Naphtho(2,1-b)pyran: Similar structure but different substitution patterns.
Naphtho(2,3-b)furan-4,9-dione: Contains a furan ring instead of a pyran ring. These compounds share some chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives.
Propiedades
Número CAS |
71725-80-9 |
|---|---|
Fórmula molecular |
C17H20O8 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
3-ethoxy-6,9,10a-trihydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O8/c1-4-24-16(2)6-8-13(19)12-11(15(21)17(8,22)7-25-16)9(18)5-10(23-3)14(12)20/h5,8,18,20,22H,4,6-7H2,1-3H3 |
Clave InChI |
KOMJHFZXRLRUMH-UHFFFAOYSA-N |
SMILES |
CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C |
SMILES canónico |
CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C |
Sinónimos |
O-ethylhydroxydihydrofusarubin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


